molecular formula C11H12N6O B14664140 n4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine CAS No. 49753-50-6

n4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

Cat. No.: B14664140
CAS No.: 49753-50-6
M. Wt: 244.25 g/mol
InChI Key: LJSHITQNMFKQFI-UHFFFAOYSA-N
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Description

N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitroso group at the 5-position and a 4-methylphenyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of 4-methylphenylamine with a pyrimidine derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine.

    Reduction: Formation of N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound may also undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

N4-(4-Methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:

    N4-(4-Methylphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with a nitro group instead of a nitroso group.

    N4-(4-Methylphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amine group instead of a nitroso group.

    N4-(4-Methylphenyl)-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chloro group instead of a nitroso group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

49753-50-6

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H12N6O/c1-6-2-4-7(5-3-6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16)

InChI Key

LJSHITQNMFKQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N

Origin of Product

United States

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